molecular formula C15H14F2N2O3S2 B6923997 N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide

N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide

Cat. No.: B6923997
M. Wt: 372.4 g/mol
InChI Key: CZDZMJPCVYGETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name

N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S2/c1-7-6-10(22-15(16)17)11(24-7)13(21)19-14-9(4-5-23-14)12(20)18-8-2-3-8/h4-6,8,15H,2-3H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDZMJPCVYGETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)NC2=C(C=CS2)C(=O)NC3CC3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce dihydrothiophenes .

Mechanism of Action

The mechanism of action of N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]-3-(difluoromethoxy)-5-methylthiophene-2-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylcarbamoyl, difluoromethoxy, and methylthiophene groups contributes to its versatility and potential for diverse applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.